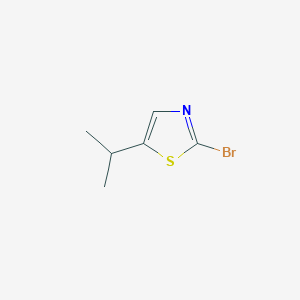

2-Bromo-5-isopropylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQPBEKNGDTVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671775 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159817-16-9 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-isopropylthiazole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-isopropylthiazole is a key heterocyclic building block in the field of medicinal chemistry and materials science. Its unique structural features, comprising a reactive bromine atom at the 2-position and an isopropyl group at the 5-position of the thiazole ring, make it a versatile synthon for the development of novel compounds with diverse biological activities. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs, and the strategic placement of functional groups on this core allows for fine-tuning of physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and handling of this compound, offering valuable insights for its application in research and development.

Core Chemical Properties and Structure

This compound, with the IUPAC name 2-bromo-5-(propan-2-yl)-1,3-thiazole, is characterized by the following fundamental properties:

| Property | Value | Source(s) |

| CAS Number | 1159817-16-9 | [3] |

| Molecular Formula | C₆H₈BrNS | [3] |

| Molecular Weight | 206.11 g/mol | [3] |

| Appearance | Liquid, Solid, or Semi-solid | - |

The structure of this compound features a five-membered aromatic ring containing sulfur and nitrogen atoms. The bromine atom at the C2 position is a key reactive site, susceptible to a variety of cross-coupling and substitution reactions. The isopropyl group at the C5 position influences the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.

Figure 1: Chemical structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three main signals:

-

A singlet for the proton at the C4 position of the thiazole ring.

-

A septet for the methine proton of the isopropyl group.

-

A doublet for the six equivalent methyl protons of the isopropyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of the C2 carbon will be significantly influenced by the attached bromine atom.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic thiazole ring and the aliphatic isopropyl group.

-

C=N and C=C stretching vibrations within the thiazole ring.

-

C-Br stretching vibration.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. The fragmentation pattern is likely to involve the loss of the bromine atom and fragmentation of the isopropyl group.

Synthesis of this compound

Putative Synthesis Protocol

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-5-isopropylthiazole

This reaction involves the condensation of an α-haloketone with a thiourea derivative.

-

Reactants: 1-Bromo-3-methyl-2-butanone and Thiourea.

-

Procedure:

-

Dissolve equimolar amounts of 1-bromo-3-methyl-2-butanone and thiourea in a suitable solvent such as ethanol.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a weak base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-amino-5-isopropylthiazole.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Sandmeyer Bromination of 2-Amino-5-isopropylthiazole

This reaction converts the amino group at the 2-position to a bromine atom.

-

Reagents: 2-Amino-5-isopropylthiazole, sodium nitrite, hydrobromic acid, and a copper(I) bromide catalyst.

-

Procedure:

-

Dissolve 2-amino-5-isopropylthiazole in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt intermediate.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield crude this compound.

-

Purify the final product by vacuum distillation or column chromatography.

-

Figure 2: Putative synthetic workflow for this compound.

Reactivity and Synthetic Applications

The bromine atom at the C2 position of this compound is a versatile handle for a wide array of chemical transformations, making it a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromothiazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters to form 2-aryl- or 2-vinyl-5-isopropylthiazoles.[6] These products are of significant interest in the development of novel pharmaceuticals. A general protocol involves reacting the bromothiazole with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol).[7][8]

-

Buchwald-Hartwig Amination: This powerful method allows for the synthesis of 2-amino-5-isopropylthiazole derivatives by coupling this compound with primary or secondary amines.[9] The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu or K₃PO₄).[10][11]

-

Heck Reaction: The Heck reaction facilitates the coupling of this compound with alkenes to introduce a vinyl group at the 2-position.[12] This reaction is catalyzed by a palladium complex in the presence of a base.

Lithiation and Subsequent Functionalization

The C2-bromine can be exchanged with lithium using organolithium reagents such as n-butyllithium or tert-butyllithium at low temperatures.[13] The resulting 2-lithio-5-isopropylthiazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the 2-position.

Applications in Drug Discovery

The 5-isopropylthiazole scaffold is a component of various biologically active molecules. Derivatives synthesized from this compound have shown potential as antimicrobial and antitubercular agents.[14] The ability to readily diversify the 2-position through the reactions described above allows for the creation of compound libraries for high-throughput screening in drug discovery programs.[1][15]

Figure 3: Key reaction pathways of this compound.

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds provides guidance.

Hazard Statements (based on similar compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][17][18]

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its reactivity, primarily at the C2-bromine position, allows for a wide range of functionalization through modern synthetic methodologies. This guide has provided a comprehensive, albeit in some areas putative, overview of its properties, synthesis, and reactivity to aid researchers in harnessing its full potential for the discovery and development of novel chemical entities. As with any specialized chemical, it is crucial to adhere to strict safety protocols during its handling and use.

References

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

-

Synthesis of some new 5- substituted of. JOCPR. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. [Link]

-

Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. (2010). PubMed. [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). ACS Publications. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]

-

Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][19] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]

-

Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. CORE. [Link]

-

General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

-

Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. [Link]

-

The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

-

2-Chlorothiazole | C3H2ClNS | CID 76429. PubChem. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. [Link]

-

2-Acetylthiazole | C5H5NOS | CID 520108. PubChem. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Hantzsch thiazole synthesis. ResearchGate. [Link]

-

Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. ResearchGate. [Link]

-

Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

-

2-Aminothiazole | C3H4N2S | CID 2155. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. fishersci.com [fishersci.com]

- 19. mdpi.com [mdpi.com]

2-Bromo-5-isopropylthiazole CAS number and molecular weight

An In-depth Technical Guide to 2-Bromo-5-isopropylthiazole: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromine atom at the 2-position and an isopropyl group at the 5-position, offers synthetic versatility for the development of novel therapeutic agents. The thiazole core is a privileged scaffold found in numerous biologically active compounds, making its derivatives prime candidates for targeting a wide array of diseases. This guide provides a comprehensive technical overview of this compound, covering its core chemical properties, a detailed putative synthesis protocol, expected spectroscopic characteristics, and its strategic application in modern drug development workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Core Chemical Identity & Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 1159817-16-9[1][2][3] |

| Molecular Formula | C₆H₈BrNS[2] |

| Molecular Weight | 206.11 g/mol [1] |

| IUPAC Name | 2-bromo-5-(propan-2-yl)-1,3-thiazole |

| SMILES | CC(C)c1csc(Br)n1 |

| InChI Key | UJXLIDJMYQNEHZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Colorless to light yellow liquid[3] | As reported by suppliers. |

| Purity | ≥97% | Typical purity from commercial suppliers.[1][2] |

| Boiling Point | ~303 °C at 760 mmHg | Predicted value; experimental data is not widely published. |

| Density | ~1.57 g/cm³ | Predicted value. |

| LogP | ~3.19 | Predicted value, indicating significant lipophilicity. |

Synthesis and Mechanistic Insights

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A plausible and robust synthetic route can be devised based on the foundational Hantzsch thiazole synthesis, followed by a regioselective bromination.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: first, the formation of the 5-isopropylthiazole ring, and second, the selective bromination at the C2 position.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Isopropylthiazol-2-amine (Hantzsch Condensation)

-

Rationale: This classic cyclocondensation reaction is one of the most reliable methods for constructing the thiazole core. Thiourea serves as the C-N-C=S component, which reacts with an α-haloketone or, in this case, an α-ketoaldehyde derivative, to form the aminothiazole ring. The choice of an acidic catalyst facilitates the dehydration and cyclization steps.

-

Methodology:

-

To a stirred solution of 3-bromo-3-methyl-2-butanone (1.0 eq) in ethanol (5 mL/mmol), add thiourea (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

-

Allow the mixture to cool to room temperature and then place in an ice bath for 30 minutes to precipitate the hydrobromide salt of the product.

-

Filter the solid precipitate and wash with cold diethyl ether.

-

To isolate the free base, dissolve the salt in water and basify to pH 9-10 with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-isopropylthiazol-2-amine.

-

Step 2: Synthesis of this compound (Sandmeyer-type Reaction)

-

Rationale: The conversion of an amino group on a heteroaromatic ring to a bromide is efficiently achieved via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt using sodium nitrite under acidic conditions (HBr). This highly reactive intermediate is then decomposed in the presence of a copper(I) bromide catalyst to install the bromine atom at the C2 position. The use of HBr as the acid source provides the necessary bromide counter-ion.

-

Methodology:

-

Suspend 5-isopropylthiazol-2-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (4.0 eq) at 0 °C in a three-neck flask equipped with a mechanical stirrer.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide (CuBr) (1.5 eq) in 48% HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Extract the mixture with dichloromethane (DCM). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Spectroscopic Characterization

Structural confirmation is paramount. While a specific experimental spectrum is best obtained from the sample in hand, the expected spectroscopic data provides a reliable benchmark for validation.

Table 3: Expected NMR and IR Spectroscopic Data

| Spectroscopy | Expected Chemical Shift / Frequency | Assignment and Rationale |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (s, 1H) | The singlet corresponds to the proton at the C4 position of the thiazole ring. |

| δ 3.15 (sept, 1H, J = 6.9 Hz) | The septet is characteristic of the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons. | |

| δ 1.30 (d, 6H, J = 6.9 Hz) | The doublet represents the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl moiety, split by the methine proton. | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0 | C5-carbon of the thiazole ring, deshielded by the attached isopropyl group and sulfur atom. |

| δ 142.0 | C2-carbon, bearing the bromine atom, significantly deshielded. | |

| δ 135.0 | C4-carbon of the thiazole ring. | |

| δ 30.0 | Methine carbon (-CH) of the isopropyl group. | |

| δ 23.5 | Methyl carbons (-CH₃) of the isopropyl group. | |

| FT-IR (neat, cm⁻¹) | 3100-3000 | C-H stretch (aromatic/heteroaromatic). |

| 2970-2870 | C-H stretch (aliphatic, from isopropyl group). | |

| 1550-1450 | C=N and C=C stretching vibrations within the thiazole ring. |

| | 650-550 | C-Br stretch. |

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile scaffold for building complex molecules with therapeutic potential.

Strategic Importance

The thiazole ring is a "privileged structure" in drug discovery, present in numerous approved therapeutic agents.[4] The functional handles on this compound allow for systematic exploration of chemical space:

-

C2-Bromine: This position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents, enabling the construction of large compound libraries for screening.

-

C5-Isopropyl Group: This lipophilic group can engage in hydrophobic interactions within a target's binding pocket, potentially enhancing potency and modulating pharmacokinetic properties like cell permeability and metabolic stability.

This scaffold is particularly relevant in the development of kinase inhibitors for cancer therapy and inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases such as Alzheimer's.[4]

Workflow: Library Synthesis for Kinase Inhibitor Discovery

Caption: Drug discovery workflow using this compound.

This workflow illustrates how the starting material can be rapidly diversified. By reacting it with a collection of commercially available boronic acids, a library of novel compounds is generated. These compounds are then screened against a panel of protein kinases to identify "hits"—compounds that show inhibitory activity. The structure-activity relationship (SAR) of these hits is then explored through further chemical modification to optimize potency, selectivity, and drug-like properties, ultimately leading to a preclinical candidate.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are mandatory. The following guidelines are based on data for structurally related brominated heterocyclic compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Table 4: Personal Protective Equipment (PPE) and Handling

| Category | Requirement | Rationale |

|---|---|---|

| Ventilation | Work in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[6][8] |

| Eye Protection | ANSI-approved safety goggles or face shield. | To protect eyes from splashes.[5] |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact.[5] |

| Skin/Body | Lab coat. | To protect skin and clothing. |

Handling and Storage Protocol

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[6] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5]

Conclusion

This compound is a high-value chemical scaffold for modern drug discovery. Its defined structure, coupled with the synthetic accessibility offered by the C2-bromo substituent, provides medicinal chemists with a powerful tool for generating novel molecular entities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

This compound-1159817-16-9. Thoreauchem. [Link]

-

Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. PubMed. [Link]

Sources

- 1. 1159817-16-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. thoreauchem.com [thoreauchem.com]

- 3. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Data of 2-Bromo-5-isopropylthiazole: A Predictive Technical Guide

Executive Summary: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-Bromo-5-isopropylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and comparative data from analogous thiazole derivatives to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a robust predictive framework for the identification, characterization, and quality control of this compound.

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine) and various antimicrobial and anticancer agents.[1] The unique electronic properties and bonding capabilities of the thiazole nucleus make it a privileged structure in drug design. The characterization of novel thiazole derivatives is paramount for advancing new therapeutic agents. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity of newly synthesized compounds.[2][3]

This document serves as a specialized guide to the predicted spectroscopic signature of this compound. By analyzing the expected influence of the bromo- and isopropyl- substituents on the thiazole core, we can construct a detailed and scientifically grounded forecast of its spectral data.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the unambiguous structural determination of organic molecules.[4] The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, based on analysis of substituent effects in related heterocyclic systems.[5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the thiazole ring proton and the two types of protons in the isopropyl group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | ~ 7.45 | Singlet (s) | - | 1H |

| H1' (CH of isopropyl) | ~ 3.15 | Septet (sept) | ~ 6.9 | 1H |

| H2'/H3' (CH₃ of isopropyl) | ~ 1.30 | Doublet (d) | ~ 6.9 | 6H |

Rationale for Predictions:

-

H4 Proton: In unsubstituted thiazole, the H4 and H5 protons appear at approximately 7.44 ppm and 8.0 ppm, respectively.[6] The presence of a bromine atom at the C2 position is electron-withdrawing, while the isopropyl group at C5 is weakly electron-donating. These competing effects are expected to place the remaining H4 proton in the aromatic region, likely as a sharp singlet around 7.45 ppm.

-

Isopropyl Protons: The chemical shifts for isopropyl groups attached to aromatic systems are well-characterized. The methine proton (H1'), being directly attached to the electron-withdrawing thiazole ring, is expected to be deshielded and appear around 3.15 ppm.[7] It will be split into a septet by the six equivalent methyl protons. The six methyl protons (H2'/H3') are predicted to appear further upfield as a doublet around 1.30 ppm, split by the single methine proton.[7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five signals, corresponding to the three carbons of the thiazole ring and the two distinct carbon environments of the isopropyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | ~ 145.0 |

| C5 (C-isopropyl) | ~ 160.0 |

| C4 | ~ 118.0 |

| C1' (CH of isopropyl) | ~ 30.0 |

| C2'/C3' (CH₃ of isopropyl) | ~ 23.5 |

Rationale for Predictions:

-

Thiazole Carbons: The chemical shifts of thiazole ring carbons are sensitive to substitution.[8] The C2 carbon, bonded to the electronegative bromine atom, is expected to be significantly deshielded, appearing around 145.0 ppm. The C5 carbon, bearing the isopropyl group, is also predicted to be downfield, around 160.0 ppm. The C4 carbon is anticipated to be the most upfield of the ring carbons, at approximately 118.0 ppm.[8]

-

Isopropyl Carbons: Based on data for isopropyl-substituted aromatic compounds, the methine carbon (C1') is predicted to resonate around 30.0 ppm, while the two equivalent methyl carbons (C2'/C3') are expected at approximately 23.5 ppm.[7]

Standard Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR spectra requires careful sample preparation and parameter selection.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Employ a standard single-pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Caption: General workflow for NMR spectroscopic analysis.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the thiazole ring, the isopropyl group, and the carbon-bromine bond.

Table 3: Predicted Characteristic IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3100 | Medium | Aromatic C-H Stretch (C4-H) |

| 2965 - 2870 | Strong | Aliphatic C-H Stretch (isopropyl) |

| ~ 1580 | Medium-Strong | C=N Stretch (thiazole ring) |

| ~ 1510, 1450 | Medium | Thiazole Ring Skeletal Vibrations |

| ~ 1465 | Medium | Asymmetric C-H Bend (CH₃ of isopropyl) |

| ~ 1385, 1370 | Medium | Symmetric C-H Bend (isopropyl, doublet) |

| ~ 650 | Medium-Strong | C-Br Stretch |

Rationale for Predictions:

-

C-H Stretches: The C4-H stretch is expected just above 3000 cm⁻¹, characteristic of aromatic C-H bonds. The strong absorptions below 3000 cm⁻¹ are characteristic of the C-H bonds within the isopropyl group.[4]

-

Thiazole Ring Vibrations: The C=N stretching vibration in thiazoles typically appears in the 1625-1590 cm⁻¹ region.[9] Other skeletal vibrations of the heterocyclic ring contribute to absorptions in the 1550-1400 cm⁻¹ range.[9]

-

Isopropyl Bending: The C-H bending (deformation) modes of the isopropyl group are diagnostic. An asymmetric bend is expected around 1465 cm⁻¹, while the symmetric bend typically appears as a characteristic doublet around 1385 cm⁻¹ and 1370 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region at a lower frequency, typically around 650 cm⁻¹.

Standard Experimental Protocol for IR Spectroscopy

Methodology:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the prepared sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Molecular Ion and Isotopic Pattern

The most distinctive feature in the mass spectrum of this compound will be the molecular ion peak. Due to the presence of a bromine atom, which has two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2).

-

M⁺ (with ⁷⁹Br): Calculated exact mass = 218.9721 Da

-

M⁺+2 (with ⁸¹Br): Calculated exact mass = 220.9698 Da

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the loss of the bromine atom and cleavage of the isopropyl group.

Primary Fragmentation Steps:

-

Loss of a methyl radical (·CH₃): Alpha-cleavage of the isopropyl group is a highly probable fragmentation, leading to a stable secondary cation. This would produce a significant peak at m/z 204/206 .

-

Loss of a bromine radical (·Br): Cleavage of the C-Br bond would result in a fragment ion at m/z 140 .[10]

-

Ring Fragmentation: The thiazole ring itself can undergo cleavage, potentially leading to smaller fragment ions.[11][12]

Caption: Predicted primary fragmentation pathways for this compound.

Standard Experimental Protocol for Mass Spectrometry

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and typically induces extensive fragmentation. Electrospray Ionization (ESI) is a softer technique used for LC-MS that often preserves the molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the data is compiled into a mass spectrum.

Conclusion

This technical guide presents a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on established spectroscopic principles and data from structurally related compounds. This information provides a robust foundation for the identification and structural verification of this compound in a research or development setting, serving as a valuable reference for scientists working with novel thiazole derivatives.

References

[4] BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds. Retrieved from [2] Ghiurca, I. et al. (2023). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. Retrieved from [9] ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [13] BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies. Retrieved from [3] MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [7] Joshi, K. A. et al. (2021). Synthesis of some new 6-aryl-3-(4-isopropylphenyl)[2][4][13]triazolo[3,4-b][4][9][13] thiadiazoles and its. Growing Science. Retrieved from [11] ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [14] MDPI. (2020). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [12] Sharma, V. P. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Retrieved from [8] Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Retrieved from [15] BenchChem. (2025). An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-1-chloro-2. Retrieved from [10] University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [16] Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [17] Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [1] Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [18] YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [5] Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [19] Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [20] ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [21] Salem, M. A. I. et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [22] University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [6] ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum. Retrieved from

Sources

- 1. IR spectra prediction [cheminfo.org]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 7. growingscience.com [growingscience.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]

- 15. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]

- 16. chemrevlett.com [chemrevlett.com]

- 17. Visualizer loader [nmrdb.org]

- 18. m.youtube.com [m.youtube.com]

- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 20. researchgate.net [researchgate.net]

- 21. article.sapub.org [article.sapub.org]

- 22. whitman.edu [whitman.edu]

The Strategic Deployment of 2-Bromo-5-isopropylthiazole in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs due to its unique electronic properties, metabolic stability, and versatile synthetic handles.[1][2][3][4] This technical guide moves beyond a general overview to focus on a specific, high-potential building block: 2-Bromo-5-isopropylthiazole . We will dissect the strategic advantages conferred by its distinct substitution pattern—the C2-bromo atom, a versatile anchor for cross-coupling reactions, and the C5-isopropyl group, a key modulator of lipophilicity and target engagement. This document provides researchers, scientists, and drug development professionals with a practical framework for leveraging this scaffold, complete with field-proven experimental protocols, mechanistic insights, and data-driven case studies in contemporary drug discovery programs.

The Thiazole Scaffold: A Privileged Heterocycle

The five-membered thiazole ring is a bio-isostere for various aromatic and heteroaromatic systems, offering a favorable profile of metabolic stability and the ability to engage in hydrogen bonding via its nitrogen atom. Its presence is noted in blockbuster drugs spanning diverse therapeutic areas, from anti-neoplastic agents like Dasatinib to anti-HIV medications such as Ritonavir, underscoring its broad utility in crafting bioactive molecules.[2][4] The strategic functionalization of the thiazole core is paramount to modulating a compound's pharmacological profile.

Profiling this compound: A Multifunctional Building Block

This compound (CAS No. 1159817-16-9) is not merely another halogenated heterocycle; its specific arrangement of functional groups provides a distinct tactical advantage in molecular design.[5][6]

| Property | Value / Description | Rationale for Importance in Drug Design |

| Molecular Formula | C₆H₈BrNS | Provides a compact, heteroaromatic core. |

| Molecular Weight | 206.10 g/mol | Falls within the typical range for fragment-based and lead-like scaffolds. |

| C2-Bromo Group | Reactive Handle | Ideal for regioselective functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amino substituents. |

| C5-Isopropyl Group | Lipophilic Moiety | Increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Crucially, it can serve as a "hydrophobic anchor," fitting into specific non-polar pockets within a target protein's active site, thereby increasing potency and selectivity.[7] |

| Thiazole Core | H-Bond Acceptor | The ring nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its biological target. |

The strategic value lies in the orthogonality of its features: the C2-bromo position serves as the primary vector for synthetic diversification, while the C5-isopropyl group acts as a pre-installed, potency-enhancing feature.

Core Synthetic Methodologies: Unlocking the Potential

The C2-bromo atom is the gateway to molecular complexity. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of compound libraries. Below, we detail the core principles and provide robust starting protocols for the two most critical transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is the industry standard for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[8][9] The coupling of this compound with a variety of boronic acids or esters introduces carbon-based frameworks at the C2 position.

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10]

This protocol is a robust starting point, adaptable for various arylboronic acids. Optimization of the catalyst, ligand, and base is recommended for challenging substrates.[11][12]

-

Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, an additional ligand. For air-stable pre-catalysts like Pd(dppf)Cl₂, 2-4 mol% is typically sufficient.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/H₂O 4:1, or DMF, ~0.2 M concentration) via syringe.

-

Reaction: Stir the mixture vigorously at the desired temperature (typically 80-110 °C) for 2-16 hours. Reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-aryl-5-isopropylthiazole product.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is arguably one of the most frequent transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides, allowing for the synthesis of 2-aminothiazole derivatives.[13][14][15] These motifs are prevalent in kinase inhibitors, where the amino group often serves as a key hydrogen-bond donor.

Similar to the Suzuki coupling, this process relies on a Pd(0)/Pd(II) cycle, but involves coordination and deprotonation of the amine nucleophile.[16][17]

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]

- 6. This compound-1159817-16-9 - Thoreauchem [thoreauchem.com]

- 7. Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure has been a cornerstone in the development of numerous compounds with a broad spectrum of biological activities, leading to several clinically approved drugs.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines.[1] Their anticancer activity is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many 2-aminothiazole derivatives are mediated through the modulation of key cellular pathways that control cell survival and proliferation.

A. Induction of Apoptosis:

Several studies have confirmed that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.[1] A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[1][3] Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[3][5]

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

B. Cell Cycle Arrest:

In addition to inducing apoptosis, these derivatives can also halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[2] This prevents the cells from entering mitosis and dividing. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[6][7] For instance, some 2-aminothiazole derivatives have been identified as potent inhibitors of CDK2 and CDK4/6.[6][8]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dasatinib | K562 (Leukemia) | 11.08 µM | [2] |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [2] |

| Compound 21 | K563 (Leukemia) | 16.3 µM | [2] |

| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM | [2] |

| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM | [2] |

| Compound 9 | Leukemia & Prostate Cancer | GI50: 3.51 & 5.15 µM | [2] |

Experimental Protocols

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

B. In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer agents.

Step-by-Step Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomly assign the mice to treatment and control groups. Administer the 2-aminothiazole derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups. For example, a 2-aminobenzothiazole derivative showed significant tumor growth suppression in a mouse xenograft model.[2]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminothiazole scaffold is a key component of many antimicrobial agents, including some third-generation cephalosporin antibiotics.[9] Derivatives of 2-aminothiazole have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]

Mechanism of Action: Targeting Essential Microbial Enzymes

The antimicrobial action of 2-aminothiazole derivatives often involves the inhibition of enzymes that are crucial for the survival of microorganisms.

-

Antibacterial Mechanism: Some derivatives have been shown to target MurB, an enzyme involved in the biosynthesis of the bacterial cell wall.[12][13] Inhibition of MurB disrupts the integrity of the cell wall, leading to bacterial cell death. Another potential target is the β-ketoacyl-(acyl-carrier-protein)synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[14][15]

-

Antifungal Mechanism: In fungi, certain 2-aminothiazole derivatives inhibit CYP51 (lanosterol 14α-demethylase), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] Disruption of ergosterol synthesis compromises the fungal cell membrane, leading to cell death.[13]

Caption: Antimicrobial mechanisms of action of 2-aminothiazole derivatives.

Data Presentation: In Vitro Antimicrobial Activity

The in vitro antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Microbial Strain | MIC (µg/mL) of various derivatives | Reference |

| Bacillus subtilis | Active at 50 and 100 µg/mL | [10] |

| Escherichia coli | Active at 50 and 100 µg/mL | [10] |

| Candida albicans | Active at 50 and 100 µg/mL | [10] |

| Aspergillus niger | Active at 50 and 100 µg/mL | [10] |

| Mycobacterium tuberculosis H37Ra | 3.13 µg/mL (for an oxazole isostere) | [15] |

Experimental Protocols

A. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of twofold dilutions of the 2-aminothiazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

B. In Vivo Antimicrobial Efficacy: Murine Infection Model

In vivo models are essential for evaluating the therapeutic potential of new antimicrobial compounds.

Step-by-Step Methodology:

-

Infection: Infect mice (e.g., via intraperitoneal or intravenous injection) with a lethal dose of the pathogenic microorganism.

-

Treatment: After a specified time, administer the 2-aminothiazole derivative to the infected mice at various doses.

-

Observation: Monitor the mice for a set period (e.g., 7-14 days) and record the survival rate.

-

Data Analysis: Calculate the 50% effective dose (ED50), which is the dose of the compound that protects 50% of the infected animals from death.

III. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Certain 2-aminothiazole derivatives have exhibited significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders.[16]

Mechanism of Action: Dual Inhibition of COX and LOX

The anti-inflammatory effects of some 2-aminothiazole derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[17][18] These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[19] By dually inhibiting both COX and LOX, these compounds can effectively reduce inflammation.[17][18]

Caption: Anti-inflammatory mechanism of 2-aminothiazole derivatives via dual COX/LOX inhibition.

Data Presentation: In Vitro Enzyme Inhibition

The inhibitory activity of 2-aminothiazole derivatives against COX and LOX enzymes is determined by their IC50 values.

| Enzyme | IC50 of a 2-imino-4-thiazolidinone derivative (Compound 25c) | Reference |

| COX-2 | 3.29 µM | [20] |

Experimental Protocols

A. In Vitro COX/LOX Inhibition Assay

The inhibitory activity of compounds on COX and LOX enzymes can be measured using commercially available assay kits.

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare the purified COX or LOX enzyme according to the manufacturer's instructions.

-

Compound Incubation: Incubate the enzyme with various concentrations of the 2-aminothiazole derivative.

-

Substrate Addition: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.

-

Product Detection: Measure the formation of the product (e.g., prostaglandin E2 for COX, or leukotriene B4 for LOX) using a suitable detection method (e.g., colorimetric or fluorescent).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

B. In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the in vivo anti-inflammatory activity of compounds.

Step-by-Step Methodology:

-

Compound Administration: Administer the 2-aminothiazole derivative orally or intraperitoneally to rats.

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema in the treated groups compared to the control group. A 2-aminobenzothiazole derivative showed potent anti-inflammatory activity in this model.[16]

IV. Kinase Inhibitory Activity: A Prominent Scaffold for Targeted Therapy

The 2-aminothiazole scaffold is a well-established template for the design of protein kinase inhibitors.[21] Several clinically approved and investigational drugs targeting various kinases incorporate this privileged structure.[2]

Data Presentation: Kinase Inhibitory Profile

The potency of 2-aminothiazole derivatives as kinase inhibitors is reflected in their IC50 values against specific kinases.

| Kinase Target | Derivative Example | IC50 Value | Reference |

| CDK2 | SNS-032 | 48 nM | [2] |

| VEGFR-2 | Compound 9 | 0.40 ± 0.04 µM | [2] |

| Aurora A | Compound 29 | 79 nM | [22] |

| CK2 | Compound 7 | 3.4 µM | [23] |

| PI3Kα | Compound 22 | 9-290 nM | [22] |

V. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that 2-aminothiazole derivatives may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease.[24][25]

Mechanism of Action: Multi-target Approach

The neuroprotective effects of these compounds appear to be multifactorial. Some derivatives have been shown to:

-

Inhibit Tau-Induced Neuronal Toxicity: In models of Alzheimer's disease, certain 2-aminothiazoles have demonstrated the ability to protect neurons from the toxic effects of the tau protein.[24]

-

Inhibit Cholinesterases: Some derivatives act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[26][27] By inhibiting these enzymes, they can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

-

Exhibit Neuroprotective and Anti-inflammatory Effects: Some compounds have shown neuroprotective effects against H2O2-induced damage in neuronal cell lines and can reduce the production of pro-inflammatory cytokines.[26][27]

VI. Clinical Perspectives: From Bench to Bedside

The therapeutic potential of 2-aminothiazole derivatives is best exemplified by Dasatinib (Sprycel®) , a potent oral tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[28][29] Dasatinib is a pan-Src family kinase inhibitor and also targets other kinases, including BCR-ABL.[21][28] Numerous clinical trials have evaluated the efficacy and safety of dasatinib in various cancers.[28][30]

Another notable example is Alpelisib , an oral PI3K inhibitor that contains a 2-aminothiazole moiety and is approved for the treatment of certain types of breast cancer.[2] The clinical success of these drugs underscores the immense therapeutic potential of the 2-aminothiazole scaffold and continues to inspire the development of new derivatives for a wide range of diseases.

Conclusion

The 2-aminothiazole core represents a remarkably versatile and privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, coupled with their success as kinase inhibitors in the clinic, solidifies their importance in drug discovery and development. The in-depth understanding of their mechanisms of action and the availability of robust experimental protocols, as outlined in this guide, will undoubtedly facilitate the rational design and development of the next generation of 2-aminothiazole-based therapeutics to address unmet medical needs.

References

-

Lagoja, I., Pannecouque, C., Griffioen, G., Wera, S., Rojasdelaparra, V. M., & Van Aerschot, A. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386–392. [Link]

-

Hassan, A., G. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(5), 725-754. [Link]

-

Suzuki, K., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational New Drugs, 28(2), 135-143. [Link]

-

Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 1: Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1803-1816. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Pop, R., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6404. [Link]

-

Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2: Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(4), 1817-1830. [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Dasatinib. National Cancer Institute. [Link]

-

Tissot, M., et al. (1989). 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity. Arzneimittel-Forschung, 39(10), 1246-1250. [Link]

-

Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(7), 1719-1728. [Link]

-

El-Sayed, M. A., et al. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 12(48), 31059-31084. [Link]

-

Yurttaş, L., et al. (2023). Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. Archiv der Pharmazie, 356(8), e2300054. [Link]

-

Kumar, A., et al. (2014). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 980-986. [Link]

-

Yurttaş, L., et al. (2022). New thiourea and benzamide derivatives of 2-aminothiazole as multi-target agents against Alzheimer's disease: Design, synthesis, and biological evaluation. Bioorganic Chemistry, 128, 106079. [Link]

-

Kumar, A., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(4), 3563-3581. [Link]

-

Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1803-1816. [Link]

-

Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

-

Geronikaki, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Kauer, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. [Link]

-

Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

-

ClinicalTrials.eu. (n.d.). Dasatinib – Application in Therapy and Current Clinical Research. ClinicalTrials.eu. [Link]

-

de Oliveira, J. F. P., et al. (2011). Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia. Revista Brasileira de Hematologia e Hemoterapia, 33(5), 386–392. [Link]

-

Ali, I., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(7), 1646. [Link]

-

Misra, R. N., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(25), 5485-5495. [Link]

-

Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

-

ResearchGate. (n.d.). Design strategies for 2-aminothiazole derivatives. ResearchGate. [Link]

-

Kauer, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. [Link]

-

Bohrium. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Bohrium. [Link]

-

Hassan, A., G. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(5), 725-754. [Link]

-

Asadi, N., et al. (2021). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 16(5), 447–465. [Link]

-

Salehi, B., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Frontiers in Immunology, 14, 1135118. [Link]

-

Basnet, A., et al. (2023). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. ChemMedChem, e202300424. [Link]

-

D'Arcy, M. S. (2019). Apoptosis Regulators Bcl-2 and Caspase-3. IntechOpen. [Link]

-

Al-Oqail, M. M., et al. (2022). Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines. Molecules, 27(23), 8565. [Link]

-

Singh, R., et al. (2017). Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. Free Radical Biology and Medicine, 107, 37-48. [Link]

-

Wang, Y., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1142388. [Link]

-

Zengin, G., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(14), 5399. [Link]

-

Green, D. R. (2000). Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. In Madame Curie Bioscience Database. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchwithrutgers.com [researchwithrutgers.com]